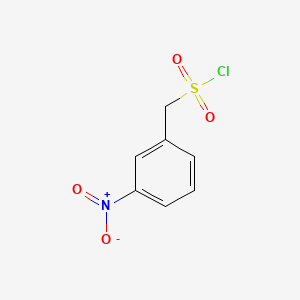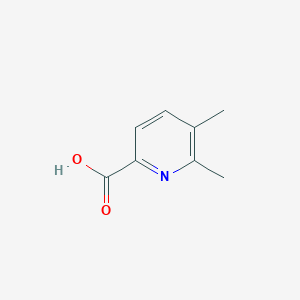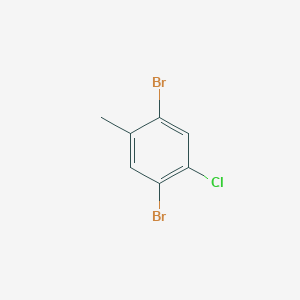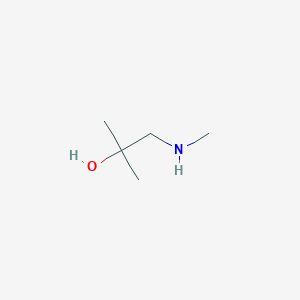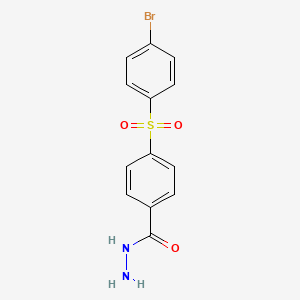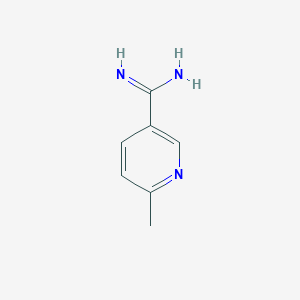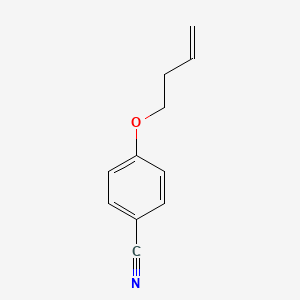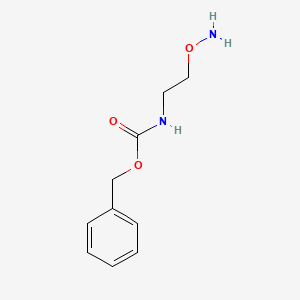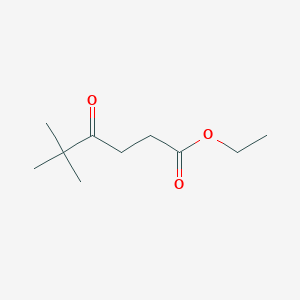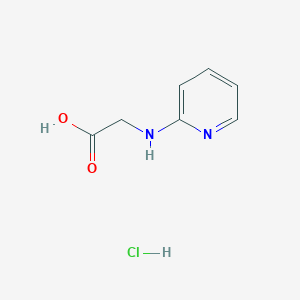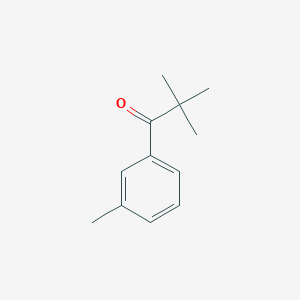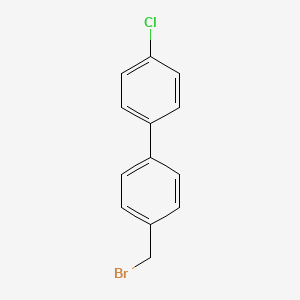
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl
Overview
Description
4-(Bromomethyl)-4’-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a chloro group at the 4’-position of the biphenyl structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl would likely act as an organic halide. The bromomethyl group (-CH2Br) attached to the biphenyl core serves as a good leaving group in these reactions . The reaction involves the oxidative addition of the organic halide to a palladium(0) complex, transmetalation with an organoboron compound, and reductive elimination to form the carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl is likely the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic compounds.
Action Environment
The efficacy and stability of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl, like many other organic compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ). Additionally, the presence of other reactive species in the environment could potentially interfere with its intended reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl can be achieved through several methods. One common method involves the bromination of 4-methyl-4’-chloro-1,1’-biphenyl using bromine in the presence of a radical initiator. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the dechlorinated biphenyl compound.
Scientific Research Applications
4-(Bromomethyl)-4’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1,1’-biphenyl: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Chloro-1,1’-biphenyl: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl: The presence of a fluoro group instead of a chloro group can alter the compound’s reactivity and stability.
Uniqueness
4-(Bromomethyl)-4’-chloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and chloro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKBSRJGARHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


